molecular formula C8H9F2N B1304717 2,6-Difluoro-3-methylbenzylamine CAS No. 261763-42-2

2,6-Difluoro-3-methylbenzylamine

Cat. No. B1304717
M. Wt: 157.16 g/mol
InChI Key: ARYISIHEKZVZMJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylbenzylamine is a compound that can be inferred to have a benzylamine structure with fluorine atoms substituted at the 2 and 6 positions of the benzene ring, and a methyl group at the 3 position. While the provided papers do not directly discuss 2,6-Difluoro-3-methylbenzylamine, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related fluorinated benzylamines and benzylamine derivatives, which can be used to infer properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amines with aldehydes or ketones. For example, dibenzo[b,h][1,6]naphthyridines were synthesized from 2-acetylaminobenzaldehyde and methyl ketones . Similarly, the addition of 2-aminobenzylamine to methyl trifluoropyruvate led to the formation of new fluorinated heterocycles . These methods suggest that the synthesis of 2,6-Difluoro-3-methylbenzylamine could potentially be achieved through a reaction involving a fluorinated benzaldehyde and a methylamine under suitable conditions.

Molecular Structure Analysis

The molecular structure of fluorinated benzylamines is influenced by the presence of fluorine atoms. For instance, the rotational spectrum of 2-fluorobenzylamine revealed the presence of stable conformers, with the global minimum conformer stabilized by an intramolecular hydrogen bond between the fluorine atom and the aminic group . This suggests that in 2,6-Difluoro-3-methylbenzylamine, the fluorine atoms could similarly influence the molecule's conformation and stability.

Chemical Reactions Analysis

Fluorinated benzylamines can participate in various chemical reactions. The synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride involved the reaction of a pentafluorobenzyl bromide with N-hydroxyphthalimide . This indicates that fluorinated benzylamines can be used as intermediates in the synthesis of other fluorinated compounds. The reactivity of 2,6-Difluoro-3-methylbenzylamine would likely be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzylamines are affected by the fluorine substitution. The ortho-effect in 2-amino- and 2-methylaminobenzylidyne trifluoride was discussed in terms of steric factors and intramolecular hydrogen bonding . Additionally, the presence of fluorine can lead to unique aggregation patterns and complex C–F/C–H disorder, as seen in a study of difluorobenzene derivatives . These findings suggest that 2,6-Difluoro-3-methylbenzylamine would exhibit distinct physical and chemical properties due to the influence of the fluorine atoms and the methyl group on its molecular structure.

Scientific Research Applications

Intramolecular Interactions in Cyclic Amides

A study focused on the structural analysis of cyclic amides derived from α-methylbenzylamine, which is structurally related to 2,6-Difluoro-3-methylbenzylamine, highlights the importance of intramolecular hydrogen bonding interactions. These interactions were crucial for the spatial arrangement of these compounds in solution and solid states (Sandoval‐Lira et al., 2015).

Synthesis of Enantioenriched Compounds

In the realm of asymmetric synthesis, (S)-α-Methylbenzylamine has been used as a chiral auxiliary for synthesizing enantiomers of certain compounds. This illustrates the potential application of related compounds, like 2,6-Difluoro-3-methylbenzylamine, in the synthesis of enantioenriched molecules, which is significant in the development of new pharmaceuticals and chemicals (Ziółkowski et al., 1999).

Heterogeneous Oxidants in Organic Synthesis

N-Methylbenzylammonium fluorochromate(VI), synthesized using N-methylbenzylamine, demonstrates the utility of benzylamine derivatives in creating selective and efficient oxidants for organic synthesis. This suggests a potential application for 2,6-Difluoro-3-methylbenzylamine in developing novel oxidants (Kassaee et al., 2004).

Enantioselective Additions in Organic Reactions

Optically active aminonaphthol, derived from benzylamines, has been found to catalyze enantioselective ethylation of aryl aldehydes. This finding emphasizes the role of benzylamine derivatives in catalyzing significant organic reactions, hinting at similar applications for 2,6-Difluoro-3-methylbenzylamine (Liu et al., 2001).

Safety And Hazards

2,6-Difluoro-3-methylbenzylamine is classified as a non-combustible solid . It’s important to handle this compound with care as it can cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

(2,6-difluoro-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYISIHEKZVZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378911
Record name 2,6-Difluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methylbenzylamine

CAS RN

261763-42-2
Record name 2,6-Difluoro-3-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KM Upman - 2016 - search.proquest.com
Plasminogen activator inhibitor type-1 (PAI-1) is a member of the serine protease inhibitor (serpin) family. PAI-1 is involved in the regulation of fibrinolysis, which is the breakdown of …
Number of citations: 4 search.proquest.com

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